1-(Trifluoroacetyl)-1,4-diazepane

Catalog No.
S808001
CAS No.
1177329-26-8
M.F
C7H11F3N2O
M. Wt
196.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoroacetyl)-1,4-diazepane

CAS Number

1177329-26-8

Product Name

1-(Trifluoroacetyl)-1,4-diazepane

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2

InChI Key

YYHQTRXNMLTEBR-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C(=O)C(F)(F)F

Canonical SMILES

C1CNCCN(C1)C(=O)C(F)(F)F

Catalysis

Scientific Field: Catalysis Application Summary: 1-(Trifluoroacetyl)-1,4-diazepane is used in catalytic systems to influence reaction rates and selectivity. Methods of Application:

    Catalyst Design: The compound is incorporated into catalysts to enhance their activity and selectivity for specific reactions. Catalysts containing 1-(Trifluoroacetyl)-1,4-diazepane have demonstrated increased reaction rates and product selectivity, optimizing industrial chemical processes.

The applications mentioned leverage the unique properties of the trifluoroacetyl group and diazepane structure to contribute significantly to advancements in each fieldThe information provided here is based on the general knowledge of the compound’s chemistry and its common applications in research and industry .

The chemical formula of 1-(Trifluoroacetyl)-1,4-diazepane is C7H11F3N2O . It consists of a 1,4-diazepane ring with a trifluoroacetyl group (-COCF3) attached to one of the nitrogen atoms. The presence of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.

  • Nucleophilic substitution: The trifluoroacetyl group can be displaced by stronger nucleophiles, leading to the formation of new amide derivatives.
  • Reduction: Catalytic reduction of the compound can lead to the formation of 1,4-diazepanes .
  • Ring-opening reactions: Under certain conditions, the seven-membered ring may undergo opening reactions, particularly when subjected to hydride reduction in the presence of a phenyl group .
  • Acylation: The free secondary amine in the 1,4-diazepane ring can undergo further acylation reactions with acyl chlorides or anhydrides, forming new amide bonds .

While specific biological activities of 1-(Trifluoroacetyl)-1,4-diazepane are not directly mentioned in the provided search results, compounds containing the 1,4-diazepane scaffold have shown various biological activities:

  • Some 1,4-diazepane derivatives have exhibited potential as gelatinase inhibitors, which could be useful in treating various diseases involving tissue remodeling .
  • Certain homopiperazine (1,4-diazepane) derivatives with β-aminoacyl groups have shown promise as dipeptidyl peptidase IV inhibitors, potentially useful in treating type 2 diabetes .

The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane can be achieved through various methods:

  • Microwave-assisted synthesis: 1,4-Diazepin-5-ones, which are structurally related to 1,4-diazepanes, can be synthesized under microwave irradiation conditions . This method could potentially be adapted for the synthesis of 1-(Trifluoroacetyl)-1,4-diazepane.
  • Aza-Michael addition: The reaction of homopiperazine (1,4-diazepane) with trifluoroacetyl-containing compounds, such as 2-trifluoroacetyl-1H-benzo[f]chromenes, can lead to the formation of 1,4-diazepane derivatives .
  • Trifluoroacetylation of 1,4-diazepane: Direct trifluoroacetylation of 1,4-diazepane using trifluoroacetic anhydride or other trifluoroacetylating agents could potentially yield the desired compound.

1-(Trifluoroacetyl)-1,4-diazepane and related compounds have potential applications in:

  • Drug discovery: The 1,4-diazepane scaffold is used in the synthesis of various biologically active compounds and potential drug candidates .
  • Building blocks: Trifluoromethylated heterocycles, including those based on 1,4-diazepanes, serve as important building blocks in medicinal chemistry and agrochemistry .
  • Synthetic intermediates: The compound can be used as a synthetic intermediate for the preparation of more complex molecules with potential biological activities.

While specific interaction studies for 1-(Trifluoroacetyl)-1,4-diazepane are not provided in the search results, similar compounds containing the 1,4-diazepane scaffold have been studied for their interactions with various biological targets:

  • Some 1,4-diazepane derivatives have been investigated for their interactions with gelatinase enzymes .
  • Homopiperazine (1,4-diazepane) derivatives have been studied for their interactions with dipeptidyl peptidase IV .

Similar Compounds

1-(Trifluoroacetyl)-1,4-diazepane shares structural similarities with several other compounds:

  • 1,4-Diazepane: The parent compound without the trifluoroacetyl group.
  • 1,4-Diazepin-5-ones: Oxidized versions of 1,4-diazepanes with a carbonyl group in the ring .
  • Homopiperazine barbiturates: 1,4-Diazepane derivatives with barbiturate moieties .
  • 1,5-Diazabicyclo[3.2.1]octane derivatives: Bicyclic compounds containing the 1,4-diazepane scaffold .
  • Trifluoromethylated 1,4-diazepines: Seven-membered ring compounds with two nitrogen atoms and a trifluoromethyl group .

The uniqueness of 1-(Trifluoroacetyl)-1,4-diazepane lies in its combination of the 1,4-diazepane scaffold with the trifluoroacetyl group, which imparts specific physicochemical properties and potential reactivity to the molecule.

XLogP3

0.5

Dates

Last modified: 08-16-2023

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